Dibutepinephrine

Catalog No.
S12873190
CAS No.
2735735-23-4
M.F
C17H25NO5
M. Wt
323.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dibutepinephrine

CAS Number

2735735-23-4

Product Name

Dibutepinephrine

IUPAC Name

[4-[(1R)-1-hydroxy-2-(methylamino)ethyl]-2-(2-methylpropanoyloxy)phenyl] 2-methylpropanoate

Molecular Formula

C17H25NO5

Molecular Weight

323.4 g/mol

InChI

InChI=1S/C17H25NO5/c1-10(2)16(20)22-14-7-6-12(13(19)9-18-5)8-15(14)23-17(21)11(3)4/h6-8,10-11,13,18-19H,9H2,1-5H3/t13-/m0/s1

InChI Key

XUROVJXCRSDXKR-ZDUSSCGKSA-N

Canonical SMILES

CC(C)C(=O)OC1=C(C=C(C=C1)C(CNC)O)OC(=O)C(C)C

Isomeric SMILES

CC(C)C(=O)OC1=C(C=C(C=C1)[C@H](CNC)O)OC(=O)C(C)C

Dibutepinephrine is a synthetic compound that belongs to the class of sympathomimetic amines, which are structurally related to epinephrine. Its chemical formula is C18H25N1O3C_{18}H_{25}N_1O_3, and it is characterized by the presence of two butyl groups attached to the nitrogen atom of the ethylamine side chain, which enhances its lipophilicity compared to epinephrine. This modification potentially alters its pharmacological properties, making it an interesting subject of study in medicinal chemistry and pharmacology.

Typical for catecholamines, including:

  • Oxidation: It can be oxidized to form quinones, which may have implications for its biological activity and toxicity.
  • Methylation: The compound may also participate in methylation reactions, particularly at the hydroxyl groups, leading to derivatives that could exhibit altered receptor affinity or metabolic stability.
  • Acid-base Reactions: The presence of hydroxyl and amine functional groups allows dibutepinephrine to engage in acid-base chemistry, affecting its solubility and interaction with biological systems.

Dibutepinephrine exhibits biological activities similar to those of epinephrine due to its structural similarity. It acts primarily on alpha and beta-adrenergic receptors, influencing various physiological responses:

  • Vasoconstriction: Through alpha-1 adrenergic receptor activation, it can cause vasoconstriction, increasing blood pressure.
  • Bronchodilation: Activation of beta-2 adrenergic receptors leads to relaxation of bronchial smooth muscles, making it useful in treating asthma or other respiratory conditions.
  • Metabolic Effects: It stimulates glycogenolysis in the liver and muscle tissues, increasing blood glucose levels during stress responses.

Dibutepinephrine can be synthesized through several methods:

  • Alkylation of Epinephrine: By reacting epinephrine with butyl halides (such as butyl bromide) in the presence of a base (e.g., sodium hydroxide), dibutepinephrine can be produced through nucleophilic substitution.
  • Reduction Reactions: Starting from precursors like norepinephrine, reduction reactions can yield dibutepinephrine by introducing the butyl groups selectively.
  • Chemical Modification: Various synthetic pathways involving protecting group strategies can be employed to modify existing catecholamine structures into dibutepinephrine.

Dibutepinephrine has potential applications in several areas:

  • Pharmaceuticals: Its sympathomimetic properties make it a candidate for treating conditions such as hypotension or bronchospasm.
  • Research: It serves as a tool in pharmacological studies to understand adrenergic signaling pathways and receptor interactions.
  • Veterinary Medicine: Similar compounds are often explored for use in veterinary applications where adrenergic stimulation is required.

Research on dibutepinephrine's interactions with other compounds is crucial for understanding its pharmacodynamics:

  • Receptor Binding Studies: Investigations into how dibutepinephrine binds to alpha and beta receptors provide insights into its efficacy compared to other sympathomimetics.
  • Metabolic Pathways: Studies examining how dibutepinephrine is metabolized by enzymes such as catechol-O-methyltransferase (COMT) and monoamine oxidase (MAO) reveal its stability and potential side effects.
  • Drug Interactions: Understanding how this compound interacts with other medications can help predict adverse effects or synergistic actions.

Dibutepinephrine shares structural similarities with several other sympathomimetic compounds. Here are some notable comparisons:

Compound NameStructure CharacteristicsUnique Features
EpinephrineContains hydroxyl groups on the benzene ringNaturally occurring hormone with broad physiological effects.
NorepinephrineLacks one methyl group compared to epinephrinePrimarily acts on alpha receptors; less potent bronchodilator.
PhenylephrineSimple phenolic structure without amine side chainSelective alpha-1 agonist; used mainly as a decongestant.
IsoproterenolContains two isopropyl groups instead of butylStronger beta-receptor agonist; primarily used for cardiac applications.

Dibutepinephrine's unique combination of structural modifications allows it to exhibit distinct pharmacological properties compared to these similar compounds, particularly in terms of receptor selectivity and metabolic stability. Its enhanced lipophilicity may also lead to different distribution profiles within biological systems.

XLogP3

2.2

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

2

Exact Mass

323.17327290 g/mol

Monoisotopic Mass

323.17327290 g/mol

Heavy Atom Count

23

UNII

3ZU4LVA3G9

Dates

Last modified: 08-10-2024

Explore Compound Types